(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate (E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908608
InChI: InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3/b10-5+
SMILES:
Molecular Formula: C12H10ClFO3
Molecular Weight: 256.66 g/mol

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate

CAS No.:

Cat. No.: VC15908608

Molecular Formula: C12H10ClFO3

Molecular Weight: 256.66 g/mol

* For research use only. Not for human or veterinary use.

(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate -

Specification

Molecular Formula C12H10ClFO3
Molecular Weight 256.66 g/mol
IUPAC Name methyl (2E)-2-[(2-chloro-4-fluorophenyl)methylidene]-3-oxobutanoate
Standard InChI InChI=1S/C12H10ClFO3/c1-7(15)10(12(16)17-2)5-8-3-4-9(14)6-11(8)13/h3-6H,1-2H3/b10-5+
Standard InChI Key SOGUCWFOKBJAQO-BJMVGYQFSA-N
Isomeric SMILES CC(=O)/C(=C\C1=C(C=C(C=C1)F)Cl)/C(=O)OC
Canonical SMILES CC(=O)C(=CC1=C(C=C(C=C1)F)Cl)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate, reflects its structural components:

  • A 2-chloro-4-fluorophenyl group attached via a double bond (benzylidene) to the α-carbon of the 3-oxobutanoate ester.

  • A methyl ester at the carboxylate terminus.

  • The (E)-configuration ensures the substituents on the double bond are trans, confirmed by NMR coupling constants or X-ray crystallography in analogous compounds .

The molecular formula is C₁₂H₉ClFO₃, with a molar mass of 261.65 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₉ClFO₃
Molar Mass261.65 g/mol
Double Bond Configuration(E)
SMILES NotationCOC(=O)C(C(=O)OC)=C/C1=C(C(=CC=C1)F)Cl

Synthesis and Reaction Pathways

Knoevenagel Condensation

The compound is typically synthesized via Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound (e.g., methyl acetoacetate) and an aromatic aldehyde (2-chloro-4-fluorobenzaldehyde). This method is widely used for analogous benzylidene derivatives .

Reaction Scheme:

Methyl acetoacetate+2-Chloro-4-fluorobenzaldehydeBase(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate+H₂O\text{Methyl acetoacetate} + \text{2-Chloro-4-fluorobenzaldehyde} \xrightarrow{\text{Base}} \text{(E)-Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate} + \text{H₂O}

Common catalysts include piperidine or ionic liquids, which enhance reaction efficiency and selectivity. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized in ionic liquids with yields exceeding 80% .

Table 2: Optimized Synthesis Conditions

ParameterCondition
CatalystPiperidine (5 mol%)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield75–85%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of similar compounds show characteristic peaks:

  • C=O stretch: 1700–1750 cm⁻¹ (ester and ketone).

  • C=C stretch: 1600–1650 cm⁻¹ (benzylidene double bond).

  • C-Cl and C-F stretches: 550–750 cm⁻¹ and 1100–1250 cm⁻¹, respectively .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.2–8.0 ppm (multiplicity depends on substitution pattern).

    • Methine proton (CH=): δ 6.5–7.0 ppm (singlet for trans configuration).

    • Methyl groups: δ 1.2–1.5 ppm (ester CH₃), δ 2.3–2.6 ppm (ketone CH₃) .

  • ¹³C NMR:

    • Carbonyl carbons: δ 165–185 ppm.

    • Aromatic carbons: δ 115–140 ppm.

Table 3: Representative NMR Data for Analogous Compounds

Proton/CarbonChemical Shift (δ, ppm)
CH= (benzylidene)6.87 (s, 1H)
Aromatic H (Cl/F)7.42–7.98 (m, 3H)
OCH₃3.72 (s, 3H)
C=O (ester)168.4
CompoundAntimicrobial Activity (IZ, mm)Antioxidant IC₅₀ (μM)
Ethyl 2-(4-Cl-Bz)-3-oxo12–15 (S. aureus)35.2 ± 1.8
Methyl 2-(3-F-Bz)-3-oxo10–12 (E. coli)28.4 ± 2.1

Applications in Materials Science

The rigid conjugated structure of (E)-methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate makes it a candidate for nonlinear optical materials or coordination polymers. Similar compounds have been used in sol-gel processes for ceramic precursors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator